![molecular formula C12H17NO3S B3001192 N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide CAS No. 338982-00-6](/img/structure/B3001192.png)
N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide
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Description
“N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide” is a chemical compound with the molecular formula C12H17NO3S . It has a molecular weight of 255.33 .
Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide” consists of a benzene ring substituted with two methoxy groups, a methyl group, and a sulfinamide group attached to a cyclopropyl group .Chemical Reactions Analysis
While specific chemical reactions involving “N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide” are not available, cyclopropylamines in general have been used in asymmetric [3 + 2] photocycloadditions with electron-rich exocyclic terminal olefins .Physical And Chemical Properties Analysis
“N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide” has a molecular weight of 255.33 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Application in Methylglyoxal Assay
N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide finds application in the assay of methylglyoxal in chemical and biological systems. The assay involves derivatization with specific compounds to form adducts suitable for liquid chromatography analysis, indicating its utility in precise chemical analyses (McLellan & Thornalley, 1992).
Role in Cancer Research
This compound plays a significant role in cancer research. It has been involved in the study of structure-activity relationships of certain sulfonamide analogs, which are crucial for developing cancer therapeutics (Mun et al., 2012). Additionally, its derivatives have been studied for their anti-cancer activities, particularly in pancreatic cancer, offering insights into potential therapeutic applications (Wang et al., 2012).
Implications in Chemical Synthesis
This compound is significant in chemical synthesis, specifically in the formation of cyclopropane and related structures. Studies have explored its utility in the synthesis of various derivatives, revealing its versatility in organic chemistry (Davies et al., 2000), (Haywood-Farmer et al., 1966).
Exploration in Antimicrobial Studies
The compound and its derivatives have shown potential in antimicrobial studies, particularly against tuberculosis. This highlights its potential in developing novel antimicrobial agents (Malwal et al., 2012), (Senthilkumar et al., 2009).
Applications in Biosensing
Research indicates its potential application in biosensing technologies, particularly in disease diagnosis. The compound's interaction with proteins and its role in biosensors underscore its relevance in biomedical research (Moharana & Pattanayak, 2020).
properties
IUPAC Name |
N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-8-10(15-2)6-7-11(12(8)16-3)17(14)13-9-4-5-9/h6-7,9,13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOOGFXCJINKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)NC2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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